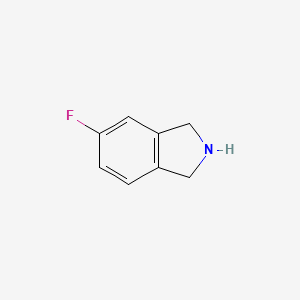

5-Fluoro-2,3-dihydro-1H-isoindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIALDLZAMTNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564160 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-71-1 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57584-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-isoindole, also known as 5-fluoroisoindoline, is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, a fluorinated isoindoline core, is a key building block in the synthesis of various biologically active molecules. The strategic incorporation of a fluorine atom onto the isoindoline scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 57584-71-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈FN | [3][4] |

| Molecular Weight | 137.15 g/mol | [3] |

| Appearance | Not explicitly stated, but related isoindolines are often white to off-white crystalline powders or liquids. | |

| Melting Point | Data not available for the free base. | |

| Boiling Point | Data not available for the free base. | |

| Solubility | Data not available. Inferences suggest solubility in common organic solvents. | |

| pKa | Data not available. The nitrogen atom imparts basic properties. |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methylene protons of the isoindoline ring system will likely appear as singlets or multiplets in the aliphatic region.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond carbon-fluorine couplings (²JCF and ³JCF).

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 137.15, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the isoindoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹ for the secondary amine), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (typically in the 1000-1400 cm⁻¹ region).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for fluorinated isoindolines can be inferred from the literature on related compounds.

A plausible synthetic route could involve the reduction of a suitable precursor such as 5-fluorophthalimide or the cyclization of a fluorinated benzyl derivative. For instance, the synthesis of the related 5-fluoro-2-oxindole has been achieved through the cyclization of 4-fluoroisonitrosoacetanilide in the presence of concentrated sulfuric acid, followed by a Wolff-Kishner-Huang Minlon reduction[5]. A similar reductive cyclization strategy could potentially be adapted for the synthesis of 5-fluoroisoindoline.

The reactivity of this compound is primarily dictated by the secondary amine within the isoindoline ring and the influence of the fluorine substituent on the aromatic ring.

N-Alkylation and N-Acylation

The secondary amine is nucleophilic and readily undergoes reactions with electrophiles. This allows for the straightforward introduction of various substituents on the nitrogen atom, a common strategy in drug development to modulate pharmacological properties.

Electrophilic Aromatic Substitution

The fluorine atom and the amino group will influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. The interplay of the activating effect of the amino group and the deactivating, ortho-para directing effect of the fluorine atom will determine the position of substitution.

Oxidation

The benzylic C-H bonds of the isoindoline ring are susceptible to oxidation. For instance, N-substituted isoindolines can undergo visible-light-mediated aerobic oxygenation to form the corresponding lactams[5].

Applications in Drug Discovery

The 5-fluoroisoindoline scaffold is an important pharmacophore found in a variety of biologically active compounds. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.

Derivatives of fluorinated indoles and isoindoles have shown a wide range of biological activities, including as inhibitors of enzymes such as α-glucosidase and as potential anticancer agents[6][7][8]. The ability to readily modify the isoindoline nitrogen allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to handle the compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][9]. Specific hazard information for the hydrochloride salt suggests that it may cause skin, eye, and respiratory irritation[10].

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties based on the behavior of analogous structures. The insights into its synthesis, reactivity, and potential applications are intended to support researchers and scientists in their efforts to develop novel and effective pharmaceuticals. Further investigation into the specific properties and reactions of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- This compound - Safety ... - ChemicalBook. (n.d.). Retrieved January 6, 2026, from https://www.chemicalbook.com/ProductSafeExpla-CB8740051_EN.htm

- 57584-71-1|5-Fluoroisoindoline - Ambeed.com. (n.d.). Retrieved January 6, 2026, from https://www.ambeed.com/products/57584-71-1.html

- This compound HYDROCHLORIDE | CAS 685565-15-5. (n.d.). Retrieved January 6, 2026, from https://www.chem-space.com/product/mm685565155n18

- This compound, CasNo.57584-71-1 ... (n.d.). Retrieved January 6, 2026, from https://www.guidechem.com/product_show-pid-296497.html

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry, 10, 928295.

- This compound hydrochloride - [F24902] - Synthonix. (n.d.). Retrieved January 6, 2026, from https://www.synthonix.com/products/f24902

- This compound (Cas 57584-71-1) - Parchem. (n.d.). Retrieved January 6, 2026, from https://www.parchem.com/chemical-supplier-distributor/5-Fluoro-2-3-dihydro-1H-isoindole-006943.aspx

- Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. (2021). Molecules, 26(5), 1285.

- Product information, this compound | P&S Chemicals. (n.d.). Retrieved January 6, 2026, from https://www.ps-chemicals.com/product/5-fluoro-23-dihydro-1h-isoindole

- The chemistry of isoindole natural products. (2014). Beilstein Journal of Organic Chemistry, 10, 1171–1187.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(11), 6061.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022).

- Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. (2018). The Journal of Organic Chemistry, 83(15), 8267–8276.

- 1H-Isoindole, 4-fluoro-2,3-dihydro-, hydrochloride (1:1). (n.d.). Retrieved January 6, 2026, from https://www.new-blue-chemical.com/1h-isoindole-4-fluoro-2-3-dihydro-hydrochloride-1-1--924305-06-6-product/

- 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. (2020). Journal of Molecular Structure, 1209, 127982.

- 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum. (n.d.). Retrieved January 6, 2026, from https://www.chemicalbook.com/spectrum/399-76-8_1HNMR.htm

- 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. (2017).

- Synthesis of isoindolinones. (n.d.). Retrieved January 6, 2026, from https://www.organic-chemistry.org/synthesis/heterocycles/isoindolinones.shtm

- Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018).

- A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. (1987).

- Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024). Current Medicinal Chemistry.

- 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o159.

- Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (2021). Molecules, 26(15), 4477.

- 1H-Isoindole-1,3(2H)-dione, 2-(4-fluorophenyl)- synthesis. (n.d.). Retrieved January 6, 2026, from https://www.chemicalbook.com/synthesis/569-81-3.html

- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry, 46(7), 1116–1119.

Sources

- 1. 57584-71-1 | 5-Fluoroisoindoline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. parchem.com [parchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Synthonix, Inc > 685565-15-5 | this compound hydrochloride [synthonix.com]

A Technical Guide to the Physicochemical Properties of 5-Fluoroisoindoline for Drug Discovery Professionals

Introduction: The Role of 5-Fluoroisoindoline in Modern Medicinal Chemistry

5-Fluoroisoindoline is a substituted heterocyclic building block that has garnered significant interest within the drug discovery and development landscape. Its rigid bicyclic core, combined with the electronic modifications imparted by the fluorine substituent, makes it a valuable scaffold for interrogating biological systems. The isoindoline motif is found in a range of biologically active agents, and its derivatives are actively explored for applications ranging from enzyme inhibition to novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

A comprehensive understanding of the physicochemical characteristics of 5-Fluoroisoindoline is paramount for its effective application. These properties govern critical drug development parameters, including solubility, stability, reactivity in synthetic schemes, and interaction with analytical systems. This guide provides an in-depth analysis of these characteristics, supported by field-proven experimental protocols, to empower researchers in their synthetic, analytical, and drug discovery efforts. The focus will be on the commonly supplied hydrochloride salt, which offers enhanced handling and solubility properties.

Molecular Identity and Core Physicochemical Properties

The fundamental identity of a chemical entity is the bedrock of reproducible science. 5-Fluoroisoindoline is most frequently handled as its hydrochloride salt to improve aqueous solubility and stability.

2.1 Chemical Structures

-

A) 5-Fluoroisoindoline (Free Base)

-

Molecular Formula: C₈H₈FN

-

Molecular Weight: 137.16 g/mol

-

-

B) 5-Fluoroisoindoline Hydrochloride (Salt)

2.2 Summary of Physicochemical Properties

The following table summarizes the key quantitative properties for 5-Fluoroisoindoline and its hydrochloride salt, compiled from supplier technical data and predictive models.

| Property | Value (for Hydrochloride Salt unless specified) | Source / Comment |

| CAS Number | 685565-15-5 | [4][5][6] |

| Molecular Formula | C₈H₉ClFN | [4][5] |

| Molecular Weight | 173.62 g/mol | [4][5] |

| Appearance | Off-white to gray solid | [7] |

| Boiling Point | 235.3 °C at 760 mmHg (Predicted for Free Base) | [4] |

| Flash Point | 96.1 °C (Predicted for Free Base) | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [7] |

Solubility Profile: From Theory to Practice

3.1 Theoretical Assessment and the Role of Salt Formation

The solubility of 5-Fluoroisoindoline is dictated by a balance of competing structural features. The aromatic ring and fluorine atom contribute to hydrophobicity, potentially limiting solubility in aqueous media. Conversely, the secondary amine of the isoindoline core provides a site for hydrogen bonding and, critically, protonation.

-

pH-Dependent Solubility: In acidic to neutral pH, the secondary amine will be protonated, forming a cationic species. This dramatically increases polarity and enhances solubility in polar solvents like water.

-

Causality of Hydrochloride Salt: This is precisely why the compound is supplied as a hydrochloride salt. The pre-protonated form ensures that the molecule readily dissolves in aqueous buffers used for biological assays and analytical mobile phases, bypassing the need for pH modification in many initial experimental setups. In non-polar organic solvents, the free base form would be expected to have greater solubility.

3.2 Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating system for quantifying the thermodynamic solubility of 5-Fluoroisoindoline HCl in a buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

Methodology:

-

Preparation: Add an excess amount of 5-Fluoroisoindoline HCl (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Sample Dilution: Carefully remove a known aliquot of the clear supernatant and dilute it with the mobile phase to be used for analysis. A significant dilution factor (e.g., 1:100) is crucial to bring the concentration within the linear range of the detector.

-

Quantification by HPLC: Analyze the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of 5-Fluoroisoindoline HCl.

-

Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in drug discovery. The following section details the expected spectral characteristics and provides authoritative protocols for their acquisition.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For 5-Fluoroisoindoline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine atom (H-F coupling). Two additional signals, corresponding to the two non-equivalent methylene (-CH₂-) groups of the isoindoline core, will also be present.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbons closer to the fluorine atom exhibiting characteristic C-F coupling constants. Signals for the two methylene carbons will also be observed.

-

¹⁹F NMR: A single resonance is expected, providing a direct confirmation of the fluorine's presence and chemical environment.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of 5-Fluoroisoindoline HCl in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire data on a spectrometer with a minimum field strength of 400 MHz.

-

Data Acquisition: Run standard ¹H, ¹³C, and ¹⁹F experiments. Ensure sufficient scans are acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectra using appropriate software. Reference the spectra (e.g., ¹H and ¹³C to the residual solvent peak) and integrate the ¹H signals.

-

Interpretation: Correlate the observed chemical shifts, integration values, and coupling patterns to the known structure to confirm identity.

4.2 Chromatographic Purity Assessment by HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like 5-Fluoroisoindoline.

Causality of Method Selection: The moderate polarity of the molecule makes it ideally suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (like water/acetonitrile).

Step-by-Step HPLC Protocol for Purity Analysis:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~1 mg/mL.

-

Analysis: Inject 1-5 µL and integrate all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Integrated Workflow for Material Quality Control

To ensure trustworthiness and reproducibility, a systematic workflow must be employed when receiving and qualifying a new batch of 5-Fluoroisoindoline. The following diagram outlines this self-validating process.

Caption: Quality Control workflow for 5-Fluoroisoindoline HCl.

Safety, Handling, and Storage

Proper handling procedures are critical to ensure researcher safety and maintain the integrity of the compound.

6.1 GHS Safety Profile

The hydrochloride salt of 5-Fluoroisoindoline is classified with the following hazards.

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [4][5] |

| H315 | Causes skin irritation | [4][5] |

| H319 | Causes serious eye irritation | [4][5] |

| H335 | May cause respiratory irritation | [4][5] |

6.2 Recommended Handling Procedures

A systematic approach is essential to minimize exposure risk.[8]

-

Engineering Controls: All handling of solid material and preparation of stock solutions must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat at all times.[9]

-

Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.

-

Solution Preparation: Add solvent to the solid slowly to prevent splashing. Ensure the vial is capped before vortexing or sonicating to aid dissolution.

-

Spill & Decontamination: In case of a spill, decontaminate the area with an appropriate solvent and dispose of waste according to institutional guidelines.

-

First Aid:

6.3 Storage and Stability

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

-

Stability: The compound is stable under recommended storage conditions. Avoid contact with strong oxidizing agents.[10]

Conclusion

5-Fluoroisoindoline is a versatile chemical tool whose effective use is underpinned by its physicochemical properties. Its hydrochloride salt form offers practical advantages in handling and aqueous solubility, making it amenable to a wide range of applications in drug discovery. By employing the rigorous analytical workflows and safe handling procedures detailed in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

- Solubility of Things. 5-Fluoroindole-2-carboxylic acid - Solubility of Things.

- Apollo Scientific. (2023). 5-Fluoroindole - SAFETY DATA SHEET.

- BenchChem. Navigating the Safe Handling of 5-Fluoroisoquinoline: A Comprehensive Guide.

- PubChem. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione.

- American Elements. 5-Fluoroisoindoline hydrochloride | CAS 685565-15-5.

- ChemicalBook. (2025). 5-fluoro isoindoline hydrochloride | 685565-15-5.

- Thermo Fisher Scientific. (2025). 5-Fluoro-1H-indole - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemicalBook. 5-Fluoroindole-2-carboxylic acid(399-76-8) 13C NMR spectrum.

- TCI Chemicals. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione.

- ChemicalBook. (2025). 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione Chemical Properties,Uses,Production.

- SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione.

- PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- MDPI. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

- ATB (Automated Topology Builder). 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray.

- Abosyn. 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione.

- SpectraBase. 5-Fluoro-1H-indole.

- ChemicalBook. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione.

- AiFanChem. 685565-15-5 | 5-Fluoroisoindoline hydrochloride.

- J&K Scientific. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, 98%.

- Beilstein Journal of Organic Chemistry. The chemistry of isoindole natural products.

- ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.

- ResearchGate. (2025). (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen.

- ChemicalBook. 5-fluoro isoindoline hydrochloride.

Sources

- 1. 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 [chemicalbook.com]

- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 4. americanelements.com [americanelements.com]

- 5. 685565-15-5 | 5-Fluoroisoindoline hydrochloride - AiFChem [aifchem.com]

- 6. 5-fluoro isoindoline hydrochloride | 685565-15-5 [chemicalbook.com]

- 7. 5-fluoro isoindoline hydrochloride price,buy 5-fluoro isoindoline hydrochloride - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

The Strategic Utility of 5-Fluoro-2,3-dihydro-1H-isoindole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and the utilization of rigid bicyclic scaffolds are cornerstones of rational drug design. The molecule 5-Fluoro-2,3-dihydro-1H-isoindole (CAS Number: 57584-71-1), also known as 5-fluoroisoindoline, emerges as a pivotal building block that elegantly combines these two features. Its inherent structural rigidity, conferred by the fused benzene and pyrrolidine rings, provides a well-defined vector for substituent placement, while the fluorine atom at the 5-position offers a powerful tool for modulating physicochemical and pharmacokinetic properties. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, underscoring its significance as a privileged scaffold in the pursuit of novel therapeutics.

Physicochemical Properties

The unique electronic properties of the fluorine atom significantly influence the characteristics of the isoindoline core. The high electronegativity of fluorine can alter the acidity of the N-H proton and impact the molecule's dipole moment and lipophilicity. These subtle modulations are critical in optimizing a drug candidate's membrane permeability, metabolic stability, and target-binding affinity.

| Property | Value | Source |

| CAS Number | 57584-71-1 | Parchem[1] |

| Molecular Formula | C₈H₈FN | American Elements[2] |

| Molecular Weight | 137.15 g/mol | Sigma-Aldrich[3] |

| Appearance | Not specified (likely a solid or oil) | |

| Boiling Point | 235.3 °C at 760 mmHg (for hydrochloride salt) | American Elements[2] |

| Flash Point | 96.1 °C (for hydrochloride salt) | American Elements[2] |

| SMILES | FC1=CC=C2CNCC2=C1 | Synthonix[4] |

| InChI Key | NVFMCKBKBMZDOK-UHFFFAOYSA-N (for hydrochloride salt) | American Elements[2] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and field-proven approach involves a two-step process starting from 4-fluorophthalic acid. This methodology is designed to be self-validating, with each step yielding a characterizable intermediate, ensuring the integrity of the final product.

Part 1: Synthesis of the Precursor, 5-Fluoro-1H-isoindole-1,3(2H)-dione

The initial step involves the formation of the phthalimide ring, a robust and well-established reaction. The causality behind this choice lies in the high-yielding and clean nature of the reaction between a phthalic anhydride precursor and a nitrogen source, in this case, urea.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophthalic acid and a molar excess of urea.

-

Reaction Execution: Heat the mixture to a molten state (typically 130-135°C) and maintain this temperature for 2 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The resulting solid is triturated with water to remove any remaining urea and other water-soluble impurities. The solid product, 5-fluoro-1H-isoindole-1,3(2H)-dione, is then collected by filtration and can be further purified by recrystallization if necessary.

DOT script for the synthesis of 5-Fluoro-1H-isoindole-1,3(2H)-dione

Sources

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2,3-dihydro-1H-isoindole Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic route to 5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride. This valuable fluorinated isoindoline derivative is a key building block in medicinal chemistry and drug discovery, finding application in the development of novel therapeutics.[1][2] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a procedural methodology, but also the underlying chemical principles and practical insights to ensure successful synthesis. The guide covers a two-step synthesis commencing with the commercially available 4-fluorophthalic anhydride, its conversion to 4-fluorophthalimide, and subsequent reduction to the target isoindoline, followed by its isolation as a hydrochloride salt.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, present in a number of clinically used drugs.[2] The introduction of a fluorine atom to this scaffold, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, making it a valuable tool in drug design. This compound hydrochloride serves as a crucial intermediate for the synthesis of a wide range of more complex molecules, including those with potential applications in oncology and neuroscience.[1]

This guide details a common and efficient synthetic pathway to this important building block, focusing on practical and scalable laboratory procedures. The chosen route emphasizes the use of readily available starting materials and well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound hydrochloride is a two-step process starting from 4-fluorophthalic anhydride. The first step involves the formation of the corresponding imide, 4-fluorophthalimide, through a condensation reaction with urea. The second step is the reduction of the phthalimide ring to the desired isoindoline using a powerful reducing agent, followed by the formation of the hydrochloride salt.

Figure 1: Overall synthetic workflow for this compound hydrochloride.

Step 1: Synthesis of 4-Fluorophthalimide

The initial step in the synthesis is the conversion of 4-fluorophthalic anhydride to 4-fluorophthalimide. This transformation is an imidation reaction, where the anhydride ring is opened by a nucleophilic nitrogen source, which then cyclizes to form the imide. While various ammonia sources can be used, this guide details a solvent-free reaction with urea, which decomposes upon heating to provide ammonia in situ. This method is efficient and avoids the need for handling gaseous ammonia or aqueous solutions.

Experimental Protocol: 4-Fluorophthalimide

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophthalic Anhydride | 166.11 | 10.0 g | 0.060 |

| Urea | 60.06 | 5.4 g | 0.090 |

Procedure:

-

In a 100 mL round-bottom flask, thoroughly mix 10.0 g (0.060 mol) of 4-fluorophthalic anhydride and 5.4 g (0.090 mol) of urea.

-

Heat the solid mixture in an oil bath to 180-190 °C. The mixture will melt and effervescence (evolution of CO2 and NH3) will be observed.

-

Maintain the temperature and continue heating for 1 hour, or until the effervescence ceases.

-

Allow the reaction mixture to cool to room temperature. The product will solidify.

-

Recrystallize the crude solid from ethanol or acetic acid to yield pure 4-fluorophthalimide as a white crystalline solid.

Step 2: Synthesis of this compound Hydrochloride

The second step involves the reduction of the two carbonyl groups of the 4-fluorophthalimide ring to methylene groups, forming the desired this compound. This is a challenging reduction that requires a strong reducing agent. Lithium aluminum hydride (LiAlH4) is a suitable reagent for this transformation, as it is capable of reducing amides to amines. The reaction must be carried out under anhydrous conditions as LiAlH4 reacts violently with water. Following the reduction, the resulting free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: this compound Hydrochloride

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophthalimide | 165.12 | 5.0 g | 0.030 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 3.4 g | 0.090 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Hydrochloric Acid (2M in Diethyl Ether) | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3.4 g (0.090 mol) of lithium aluminum hydride and 100 mL of anhydrous THF.

-

Stir the suspension and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve 5.0 g (0.030 mol) of 4-fluorophthalimide in 100 mL of anhydrous THF.

-

Slowly add the 4-fluorophthalimide solution to the LiAlH4 suspension via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of 3.4 mL of water, 3.4 mL of 15% aqueous sodium hydroxide, and finally 10.2 mL of water.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the white precipitate of aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude this compound as an oil.

-

Dissolve the crude oil in a minimal amount of diethyl ether.

-

While stirring, add a 2M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Characterization

Expected Characterization Data:

-

Appearance: White to off-white solid.[1]

-

Molecular Weight: 173.62 g/mol [4]

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):

-

~9.5-10.5 (broad s, 2H, -NH₂⁺-)

-

~7.2-7.4 (m, 2H, Ar-H)

-

~7.0-7.1 (m, 1H, Ar-H)

-

~4.4 (s, 4H, -CH₂-N-CH₂-)

-

-

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):

-

~160-163 (d, J = ~245 Hz, C-F)

-

~135-138 (d, J = ~7 Hz, Ar-C)

-

~125-128 (d, J = ~8 Hz, Ar-C)

-

~115-118 (d, J = ~22 Hz, Ar-C)

-

~112-115 (d, J = ~21 Hz, Ar-C)

-

~50-52 (CH₂)

-

-

Mass Spectrometry (ESI+): m/z = 138.07 [M+H]⁺ (for the free base)

Safety and Handling

-

4-Fluorophthalic Anhydride: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Urea: Generally considered low hazard.

-

Lithium Aluminum Hydride (LiAlH4): Highly flammable solid. Reacts violently with water, releasing flammable gases. Handle in a fume hood under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area.

-

Hydrochloric Acid (in Diethyl Ether): Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided synthetic route is robust and utilizes well-understood chemical transformations, making it accessible to chemists with a solid foundation in organic synthesis techniques.

References

-

LookChem. 5-fluoro isoindoline hydrochloride. [Link]

-

Synthonix. This compound hydrochloride. [Link]

-

American Elements. 5-Fluoroisoindoline hydrochloride | CAS 685565-15-5. [Link]

-

Mol-Instincts. This compound HYDROCHLORIDE | CAS 685565-15-5. [Link]

-

Supporting Information. 3 - Supporting Information. [Link]

-

PubChem. 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

-

Triz Pharma-Tech Co,Ltd. Isoindolines. [Link]

-

BMRB. Isoindoline | C8H9N | MD Topology | NMR | X-Ray. [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]

-

NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. [Link]

-

SpectraBase. 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxypropyl)-1,3-dioxo-. [Link]

Sources

5-Fluoroisoindoline structural analogs and derivatives

An In-Depth Technical Guide to 5-Fluoroisoindoline Structural Analogs and Derivatives as Potential Monoamine Reuptake Inhibitors

Abstract

The 5-fluoroisoindoline scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of steric and electronic properties for the design of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, pKa, and binding affinity to biological targets. This technical guide provides an in-depth exploration of 5-fluoroisoindoline and its derivatives, with a specific focus on their potential as monoamine reuptake inhibitors (MRIs) for the treatment of depressive disorders. We will dissect the synthetic strategies for accessing this core, discuss the structure-activity relationships (SAR) that govern their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and provide detailed protocols for their biological evaluation.

The Rationale for 5-Fluoroisoindoline in Monoamine Reuptake Inhibition

Major Depressive Disorder (MDD) is a complex psychiatric condition linked to the dysregulation of monoamine neurotransmitters, namely serotonin, norepinephrine, and dopamine.[1] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are mainstays of treatment, they often have a delayed onset of action and fail to achieve remission in a significant portion of patients.[2] The persistence of symptoms like anhedonia is often attributed to a lack of efficacy in the dopaminergic system.[2]

This has led to the development of triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT.[1][3] The isoindoline scaffold has been identified as a promising template for monoamine transporter ligands. The introduction of a fluorine atom at the 5-position is a key bioisosteric modification intended to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's half-life.

-

Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the isoindoline nitrogen. This is a critical parameter for optimizing binding to the transporters and for controlling physicochemical properties like solubility and brain penetration.

-

Influence Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein residues in the transporter binding sites, potentially increasing affinity and selectivity.

Synthetic Strategies for 5-Fluoroisoindoline Analogs

The synthesis of N-substituted 5-fluoroisoindoline derivatives can be approached in a logical, multi-step sequence starting from commercially available precursors. The general strategy involves the formation of a fluorinated phthalimide derivative, followed by reduction to the isoindoline core and subsequent functionalization of the secondary amine.

Synthesis of the Core 5-Fluoroisoindoline Scaffold

A plausible and efficient route to the 5-fluoroisoindoline core begins with 4-fluorophthalic acid. The following is a representative protocol based on established chemical transformations.

Experimental Protocol: Synthesis of 5-Fluoroisoindoline

-

Step 1: Formation of 4-Fluorophthalimide. A mixture of 4-fluorophthalic acid (1.0 eq) and urea (1.5 eq) is heated at 150-160 °C for 2 hours. The molten mixture is then cooled, and the solid residue is triturated with a saturated solution of sodium bicarbonate, filtered, washed with water, and dried to yield 4-fluorophthalimide.

-

Step 2: Reduction to 5-Fluoroisoindoline. To a stirred suspension of Zinc dust (4.0 eq) in acetic acid, a solution of 4-fluorophthalimide (1.0 eq) in acetic acid is added dropwise. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is basified with a 2M NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 5-fluoroisoindoline, which can be purified by column chromatography.

Causality Behind Experimental Choices: The use of urea in Step 1 provides an in-situ source of ammonia for the imidization of the dicarboxylic acid, which is a common and efficient method. The reduction in Step 2 with zinc dust in acetic acid is a classic method for the reduction of phthalimides to isoindolines. It is a robust and scalable reaction.

Caption: Synthetic workflow for N-substituted 5-fluoroisoindoline analogs.

Synthesis of N-Substituted Derivatives

The secondary amine of the 5-fluoroisoindoline core is a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship.

Experimental Protocol: N-Alkylation of 5-Fluoroisoindoline

-

To a solution of 5-fluoroisoindoline (1.0 eq) in a suitable solvent such as acetonitrile, an appropriate alkyl halide (e.g., benzyl bromide, 1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq) are added.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

The mixture is then filtered, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired N-substituted 5-fluoroisoindoline analog.

Structure-Activity Relationships (SAR) for Monoamine Transporter Inhibition

While a dedicated SAR study for a series of 5-fluoroisoindoline analogs as triple reuptake inhibitors is not yet publicly available, we can infer a predictive SAR based on the extensive literature for other monoamine reuptake inhibitors.[4] The key areas for modification are the N-substituent and potential substitutions on the aromatic ring.

Key SAR Insights:

-

The N-Substituent: The nature of the group attached to the isoindoline nitrogen is critical for potency and selectivity across DAT, NET, and SERT.

-

Small, non-polar groups such as a benzyl or phenylpropyl group are often well-tolerated and can confer potent activity.

-

The presence of a basic nitrogen within the substituent (e.g., in a piperazine or piperidine ring) can enhance potency but must be carefully optimized to maintain a favorable overall physicochemical profile.

-

The length and rigidity of the linker between the isoindoline core and any terminal aromatic or basic groups will significantly impact the binding pose and affinity for each transporter.[4]

-

-

The 5-Fluoro Group: As discussed, the fluorine atom is expected to enhance metabolic stability. Its electron-withdrawing effect will lower the pKa of the isoindoline nitrogen, which can be beneficial for reducing off-target interactions (e.g., at the hERG channel) and optimizing brain penetration.

-

Aromatic Ring Substitutions: Further substitutions on the benzene ring of the 5-fluoroisoindoline core could be explored to fine-tune electronic properties and introduce additional interaction points with the transporters.

Biological Evaluation: In Vitro Transporter Inhibition Assays

The primary biological evaluation of novel 5-fluoroisoindoline derivatives involves determining their potency for inhibiting dopamine, norepinephrine, and serotonin uptake. This is typically achieved using in vitro assays with cell lines engineered to express the human transporters (hDAT, hNET, and hSERT).[5][6]

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound at the human dopamine transporter.[5][7]

Experimental Protocol: [³H]Dopamine Uptake Assay

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media and seeded into 96-well plates at a density of approximately 40,000 cells/well. The cells are allowed to adhere and grow for 24-48 hours.

-

Assay Preparation: On the day of the experiment, the growth medium is aspirated, and the cells are washed once with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: 100 µL of KRH buffer containing various concentrations of the 5-fluoroisoindoline test compound (typically from 1 nM to 30 µM) is added to the wells. Control wells for total uptake (vehicle only) and non-specific uptake (a high concentration of a known DAT inhibitor, e.g., 10 µM GBR-12909) are included. The plate is pre-incubated for 15 minutes at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by adding 25 µL of KRH buffer containing [³H]Dopamine to achieve a final concentration of approximately 10-20 nM.

-

Uptake Termination: After a 10-minute incubation at 37°C, the uptake is terminated by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

Quantification: The cells are lysed with 1% sodium dodecyl sulfate (SDS). The lysate is then transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for each compound.

Self-Validating System: This protocol includes positive and negative controls (total uptake and non-specific uptake) that validate the assay's performance. The use of a known potent inhibitor like GBR-12909 ensures that the transporter is functioning correctly and provides a benchmark for comparison. Similar protocols are employed for hNET and hSERT, using [³H]Norepinephrine and [³H]Serotonin as the respective substrates.[5]

Caption: Experimental workflow for the in vitro dopamine transporter uptake assay.

Data Presentation and Interpretation

The primary output of the biological evaluation is a set of IC50 or Ki values for each analog at the three monoamine transporters. This data is best presented in a tabular format for easy comparison.

Table 1: Monoamine Transporter Inhibition Profiles of Reference Compounds

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Paroxetine | 200 | 280 | 1.6 |

| Fluoxetine | 380 | 320 | 24 |

| Nisoxetine | 50 | 0.45 | 71 |

| GBR-12909 | 13 | 190 | 2500 |

| Venlafaxine | >1000 | 146 | 35 |

| Bupropion | 526 | 52800 | 9130 |

Data compiled from various sources for illustrative purposes.[4][7]

A successful 5-fluoroisoindoline-based triple reuptake inhibitor would ideally exhibit balanced, high-affinity inhibition across all three transporters (low nanomolar IC50 values). The ratio of potencies (SERT/DAT, NET/DAT, etc.) is also a critical factor in defining the pharmacological profile and potential therapeutic applications of a novel compound.

Conclusion and Future Directions

The 5-fluoroisoindoline scaffold is a highly promising starting point for the design of next-generation antidepressants. The synthetic routes are accessible, and the core structure is amenable to extensive modification to optimize its pharmacological profile. By leveraging the unique properties of fluorine and exploring diverse N-substitutions, it is feasible to develop potent and balanced triple reuptake inhibitors. Future work should focus on the synthesis of a focused library of N-substituted 5-fluoroisoindoline analogs and their systematic evaluation in the in vitro transporter assays described herein. Promising candidates can then be advanced into in vivo models of depression to assess their therapeutic potential.[8]

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Sharma, A., et al. (2015). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Medicinal Chemistry, 7(10), 1225-1245. [Link]

-

Gawande, D., et al. (2018). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules, 23(10), 2503. [Link]

-

Mazzoccanti, G., et al. (2017). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 8(11), 2493–2504. [Link]

-

DiVA portal. (2021). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

-

MDPI. (2020). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

Skolnick, P., et al. (2008). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Psychiatry Investigation, 5(3), 123-129. [Link]

-

Zhu, J., et al. (2000). A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol. Nuclear Medicine and Biology, 27(1), 11-17. [Link]

-

Ananthan, S., et al. (2009). Design, synthesis, and biological evaluation of a series of bifunctional ligands of Opioids/SSRIs. Bioorganic & Medicinal Chemistry Letters, 19(1), 75-79. [Link]

-

Surratt, C. K., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. [Link]

-

Lee, K., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(5), 487-493. [Link]

Sources

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 5. Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2,3-dihydro-1H-isoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-isoindole is a fluorinated derivative of the isoindoline scaffold, a structural motif of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Accurate and comprehensive spectroscopic characterization is therefore paramount for confirming the chemical identity, purity, and structure of this compound, which is crucial for its application in research and development.

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related isoindoline derivatives and fluorinated aromatic compounds to provide a robust predictive framework for its spectroscopic signature. The methodologies and interpretation strategies outlined herein are grounded in established principles and best practices in analytical chemistry.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for analogous isoindoline and fluorinated aromatic compounds.[1][2][3][4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.15 | dd | 1H | H-7 | J(H,H) ≈ 8.4, J(H,F) ≈ 4.8 |

| ~6.95 | td | 1H | H-6 | J(H,H) ≈ 8.4, J(H,F) ≈ 8.4 |

| ~6.85 | dd | 1H | H-4 | J(H,H) ≈ 2.4, J(H,F) ≈ 9.6 |

| ~4.10 | s | 4H | H-1, H-3 | |

| ~2.0 (variable) | br s | 1H | N-H |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Predicted J(C,F) (Hz) |

| ~160 (d) | C-5 | ~245 |

| ~140 (d) | C-7a | ~8 |

| ~135 (d) | C-3a | ~3 |

| ~115 (d) | C-6 | ~23 |

| ~112 (d) | C-4 | ~21 |

| ~110 (d) | C-7 | ~8 |

| ~53 | C-1, C-3 |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1480-1520 | Strong | C=C stretch (aromatic) |

| 1200-1250 | Strong | C-F stretch |

| 1100-1150 | Strong | C-N stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ |

| 152 | Medium | [M-H]⁺ |

| 125 | High | [M-C₂H₄]⁺ |

| 96 | Medium | [C₆H₅F]⁺ |

Spectroscopic Methodology

The following sections detail the standard operating procedures for acquiring high-quality NMR, IR, and MS data for this compound. These protocols are based on common practices for the analysis of small organic molecules.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; sonication may be used if necessary.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H and ¹³C NMR Acquisition Workflow:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition Workflow:

Caption: Workflow for ATR-IR data acquisition and processing.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

MS Data Acquisition Workflow:

Sources

The Strategic Introduction of Fluorine in Isoindoline Scaffolds: A Technical Guide to the Bioactivity of 5-Fluoroisoindoline

Abstract

The isoindoline core is a privileged scaffold in medicinal chemistry, present in a number of approved therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates can profoundly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced bioactivity and a more desirable therapeutic profile.[2][3] This technical guide explores the multifaceted role of fluorine in the context of the 5-fluoroisoindoline scaffold. Due to a scarcity of direct research on this specific molecule, this paper will synthesize established principles of fluorine's effects in drug design with the known pharmacology of the parent isoindoline heterocycle. We will provide a predictive analysis of 5-fluoroisoindoline's potential bioactivity, with a focus on its applications in neuroscience, and furnish detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar fluorinated heterocyclic compounds.

The Isoindoline Scaffold and the Transformative Influence of Fluorine

The isoindoline nucleus is a versatile bicyclic framework found in drugs with diverse therapeutic applications, including treatments for multiple myeloma, inflammation, hypertension, and obesity.[1][4] One notable example is Mazindol, an isoindoline-based drug used for the short-term treatment of obesity, highlighting the scaffold's potential for CNS activity.[1]

The introduction of a fluorine atom, the most electronegative element, into a drug molecule can induce significant changes in its properties:[2][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[4][5] Placing a fluorine atom at a metabolically vulnerable position on the isoindoline ring can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][5]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule.[3][4] This is a critical factor for drugs targeting the central nervous system (CNS), as enhanced lipophilicity can improve penetration across the blood-brain barrier (BBB).[2][6]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atom in the isoindoline ring. This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

-

Conformational Control and Binding Affinity: The small size of the fluorine atom minimizes steric hindrance, while its electronic properties can influence molecular conformation and lead to favorable electrostatic and hydrogen-bond interactions with target proteins, potentially increasing binding affinity and potency.[3]

Predicted Bioactivity Profile of 5-Fluoroisoindoline in Neuroscience

Given the CNS activity of some isoindoline derivatives and the known effects of fluorination on BBB penetration, 5-fluoroisoindoline is a compelling candidate for neuroscience drug discovery.[1][2][6] The isoindoline scaffold is structurally related to precursors of neurotransmitters, and its derivatives have been explored for various CNS targets.[7] We hypothesize that 5-fluoroisoindoline could exhibit significant activity as a modulator of monoamine transporters or as an inhibitor of key CNS enzymes.

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission and are key targets for drugs treating depression, anxiety, and other neurological disorders.[8][9] The structural similarity of the isoindoline core to monoamine neurotransmitters suggests a potential for interaction with MATs. The 5-fluoro substitution could enhance this interaction and improve brain exposure.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of monoamine neurotransmitters.[10] Their inhibition can increase the levels of these neurotransmitters in the brain, a mechanism exploited by antidepressants and drugs for Parkinson's disease.[10] The isoindoline scaffold could serve as a template for the design of novel MAO inhibitors, and the electronic properties of the fluorine atom in 5-fluoroisoindoline could contribute to potent and selective inhibition.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression and are implicated in neurodegenerative diseases and cancer.[11] Some nitrogen-containing heterocyclic compounds have been shown to inhibit HDACs. The 5-fluoroisoindoline scaffold could be explored for this activity, with the fluorine atom potentially influencing binding to the enzyme's active site.

Experimental Workflows and Protocols

A systematic evaluation of 5-fluoroisoindoline's bioactivity requires a logical progression from synthesis to in vitro characterization.

Caption: Experimental workflow for the synthesis and bioactivity evaluation of 5-Fluoroisoindoline.

Synthesis of 5-Fluoroisoindoline

Protocol: Reductive Cyclization for 5-Fluoroisoindoline Synthesis (Hypothetical)

-

Precursor Synthesis: Synthesize a suitable precursor, such as 2-(5-fluoro-2-nitrophenyl)acetonitrile, which can be prepared via nucleophilic aromatic substitution.

-

Hydrogenation: In a round-bottom flask under a nitrogen atmosphere, dissolve the precursor (1.0 eq) in anhydrous ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq).

-

Degas the mixture and backfill with hydrogen gas (balloon or H-Cube®).

-

Stir the reaction vigorously at room temperature overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-fluoroisoindoline by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Bioactivity Assays

This non-radioactive assay provides a high-throughput method to assess the inhibition of monoamine transporters.[8][14]

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT) in appropriate media.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.[15]

-

Compound Preparation: Prepare serial dilutions of 5-fluoroisoindoline and a known inhibitor (e.g., mazindol for DAT/NET, paroxetine for SERT) in assay buffer.

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the diluted compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Add the fluorescent monoamine transporter substrate to all wells to initiate uptake.

-

Immediately begin kinetic reading on a bottom-read fluorescence microplate reader, or incubate for a set time for an endpoint reading.[15]

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of 5-fluoroisoindoline relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This luminescent assay is a sensitive and high-throughput method for measuring MAO-A and MAO-B activity.[5][16]

Protocol:

-

Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's protocol (Promega).[17]

-

Assay Setup: In a white, 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

-

Add serial dilutions of 5-fluoroisoindoline or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) to the wells.

-

MAO Reaction: Initiate the reaction by adding the MAO-Glo™ substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration and determine the IC₅₀ value.

Caption: Workflow for the MAO-Glo™ luminescent assay for MAO inhibition.

This biochemical assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes.[3][11]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of 5-fluoroisoindoline and a known HDAC inhibitor (e.g., Trichostatin A) in HDAC assay buffer.

-

Assay Setup: In a 96-well black microplate, add diluted recombinant human HDAC enzyme.

-

Add the diluted compounds or controls to the wells and pre-incubate at 37°C for 15 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate at 37°C for 60 minutes, protected from light.

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution (containing a protease like trypsin).

-

Incubate at room temperature for 15-30 minutes.

-

Measurement: Measure fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Interpretation

While no specific SAR data exists for 5-fluoroisoindoline, a hypothetical SAR table can be constructed to guide future optimization efforts. This involves synthesizing and testing analogs with variations in the position of the fluorine atom and the introduction of other substituents.

Table 1: Hypothetical Structure-Activity Relationship Data for Isoindoline Analogs

| Compound | R1 | R2 | Target X IC₅₀ (nM) | Target Y IC₅₀ (nM) |

| Isoindoline | H | H | >10,000 | >10,000 |

| 5-Fluoroisoindoline | 5-F | H | 50 | 500 |

| 4-Fluoroisoindoline | 4-F | H | 200 | 1,500 |

| 6-Fluoroisoindoline | 6-F | H | 150 | 1,200 |

| 5-Chloroisoindoline | 5-Cl | H | 80 | 800 |

| 5-Trifluoromethylisoindoline | 5-CF₃ | H | 25 | 300 |

This data is purely illustrative and intended to serve as a template for experimental design.

Conclusion and Future Directions

The strategic placement of a fluorine atom on the isoindoline scaffold at the 5-position holds significant promise for the development of novel bioactive compounds, particularly for CNS targets. The predicted enhancement of metabolic stability and blood-brain barrier penetration makes 5-fluoroisoindoline an attractive candidate for investigation as a monoamine transporter modulator or an enzyme inhibitor. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive in vitro characterization of this and related fluorinated heterocycles. Future work should focus on the synthesis of a library of fluorinated isoindoline analogs to establish a clear structure-activity relationship, followed by in vivo studies to validate the therapeutic potential of the most promising candidates.

References

- Thakur, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Chemistry of Heterocyclic Compounds, 59(1), 1-15.

- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gill, H., et al. (2015). The role of fluorine in the discovery and optimization of CNS agents. In Progress in Medicinal Chemistry (Vol. 54, pp. 1-42). Elsevier.

- Thakur, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e79.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.

- Gill, H., et al. (2015). The Role of Fluorine in the Discovery and Optimization of CNS Agents.

- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.

- Promega Corporation. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.

- JETIR. (2018). Properties and Functions of Isoindoline: A Short Review. JETIR, 5(8).

- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.

- O'Hagan, D. (2010). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 6, 105.

- Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science.

- Singh, R. P., & Kumar, V. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Al-Ostath, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. BMC Chemistry, 18(1), 10.

- Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit.

- EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).

- O'Hagan, D. (2010). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals.